N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with 3,5-dimethoxyphenyl and 4-methoxyphenyl groups. The methoxy substituents likely enhance lipophilicity and influence electronic properties, which may modulate biological interactions .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-14-6-4-12(5-7-14)8-17(23)20-19-22-21-18(27-19)13-9-15(25-2)11-16(10-13)26-3/h4-7,9-11H,8H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTNWEDOWAWPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxybenzoic acid hydrazide with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It binds to enzymes and receptors involved in critical biological pathways, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Structural Features
The compound shares a 1,3,4-oxadiazole-acetamide scaffold with analogs reported in and . Key differences lie in the substituents:
- Target Compound : 3,5-Dimethoxyphenyl (electron-donating) and 4-methoxyphenyl groups.
- (Compound 4) : Diphenylmethyl (bulky hydrophobic group) and pyrazinyl acetamide (aromatic nitrogen-rich moiety) .
- Compounds : Varied substituents, including indol-3-ylmethyl (8t, 8u, 8v, 8w), chloro (8t), ethoxy (8u), nitro (8v), and pyridinyl (8w) .
Table 1: Structural and Physicochemical Comparison
Physicochemical and Electronic Properties
- Dipole Moments : Theoretical studies () on N-substituted acetamides suggest methoxy groups enhance dipole moments (~5–7 Debye), favoring interactions with polar enzyme active sites .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 354.4 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
This compound features a 1,3,4-oxadiazole ring and a 4-methoxyphenyl acetamide moiety, which contribute to its biological activities.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties.
Case Study:
In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound significantly reduces cell viability. The IC50 values ranged from 10 to 20 µM , indicating effective inhibition of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The activation of caspase pathways was noted as a key mechanism leading to programmed cell death.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Research Findings:
- The minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis was reported as low as 0.016 μg/mL , showcasing its potential as a lead compound for developing new antimycobacterial agents.
- Additional studies have indicated activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
The mechanism of action involves interaction with specific molecular targets and pathways:
- Target Interaction : The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
- Biochemical Pathways : It could affect various pathways depending on its specific targets. For instance, if it targets kinases, it might influence signal transduction pathways that affect cell growth and proliferation.
- Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the chemical structure. The presence of the dimethoxyphenyl and oxadiazole groups affects solubility and metabolic stability.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds illustrates the unique properties of this compound:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | Moderate | Low |
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
